molecular formula C21H18N2O4S B1337376 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid CAS No. 205528-32-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid

Cat. No. B1337376
M. Wt: 394.4 g/mol
InChI Key: LSBAZFASKHLHKB-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid, also known as FMPA, is a thiazole-containing carboxylic acid. It is used in a variety of scientific research applications, including as a selective inhibitor for certain enzymes and as a fluorescent probe for certain cellular processes. FMPA is a useful tool for scientists to study a number of biochemical and physiological processes.

Scientific Research Applications

Photophysics and Bioimaging

A study by Morales et al. (2010) investigated a water-soluble fluorene derivative closely related to the specified compound for its linear photophysical characterization and two-photon absorption properties. This compound demonstrated high fluorescence quantum yield and significant aggregation in water, making it particularly attractive for integrin imaging through two-photon fluorescence microscopy. This indicates its potential for high-selectivity imaging applications in biological systems (Morales et al., 2010).

Peptide Synthesis

Research by Ellmerer-Müller et al. (1998) and Le et al. (2004) demonstrated the application of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, derived from the compound , in peptide synthesis. These studies highlight the successful application of the Arndt-Eistert protocol and a convenient synthesis route for these compounds, emphasizing their importance in the synthesis of enantiomerically pure amino acids and peptides, which are crucial for pharmaceutical research and development (Ellmerer-Müller et al., 1998); (Le et al., 2004).

Self-Assembled Structures

Gour et al. (2021) explored the self-assembling properties of Fmoc modified aliphatic uncharged single amino acids, including the compound of interest. This research provides insight into how such compounds can form distinct morphologies like fibers and tubes, which can be manipulated by adjusting conditions such as concentration and temperature. These findings are significant for the design of novel materials and nanotechnology applications, showcasing the compound's utility in creating controlled self-assembled structures (Gour et al., 2021).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBAZFASKHLHKB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid

CAS RN

205528-32-1
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205528-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-4-Thiazolylalanine
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